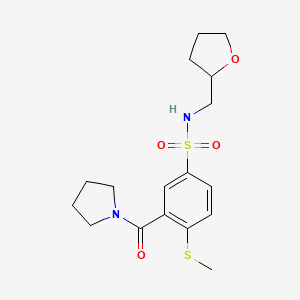![molecular formula C17H26ClN3O3S B4668848 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4668848.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor, which means it has the ability to block specific biological processes within cells. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of HDACs, which leads to changes in gene expression and cell behavior. Additionally, 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of other proteins, such as heat shock protein 90 (Hsp90), which is involved in cancer development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide are dependent on the specific enzymes and proteins that are inhibited. Inhibition of HDACs can lead to changes in gene expression and cell behavior, which can have a variety of effects on cellular processes. Inhibition of Hsp90 can lead to the degradation of specific proteins that are involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This compound can be used to selectively inhibit specific targets, which can provide insights into the role of these targets in disease development and progression. One limitation of using this compound is its potential toxicity and off-target effects. Careful dose optimization and specificity testing are necessary to ensure accurate and reliable results.
Direcciones Futuras
For research on 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide include further exploration of its therapeutic potential in various diseases, as well as the development of more specific and potent inhibitors. Additionally, research can focus on the identification of biomarkers that can predict response to this compound, as well as the development of combination therapies that can enhance its efficacy. Finally, further studies can explore the potential toxicity and off-target effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to inhibit the activity of specific enzymes and proteins that play a role in these diseases. For example, 4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer development and progression.
Propiedades
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)10-6-9-19-17(22)14-7-8-15(18)16(13-14)25(23,24)21-11-4-3-5-12-21/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZXRFJOGYAKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4668771.png)
![N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4668777.png)

![2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4668790.png)
![ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4668796.png)
![N-allyl-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4668801.png)
![dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4668806.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluorobenzamide](/img/structure/B4668812.png)
![ethyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B4668814.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4668822.png)
![N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4668835.png)
![methyl 2-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4668837.png)
![3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile](/img/structure/B4668841.png)
![3-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4668868.png)